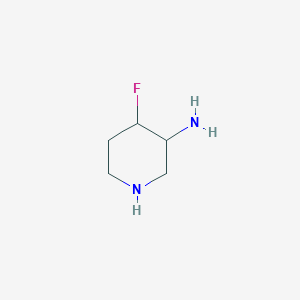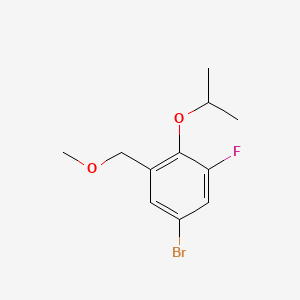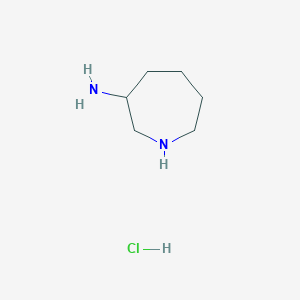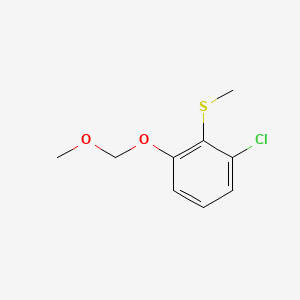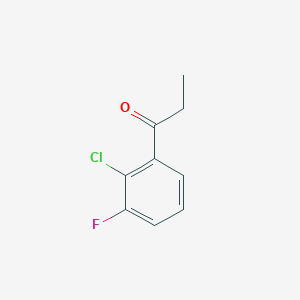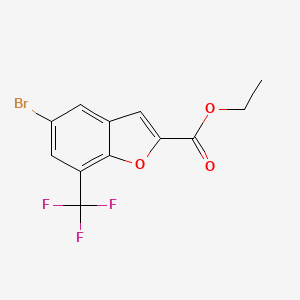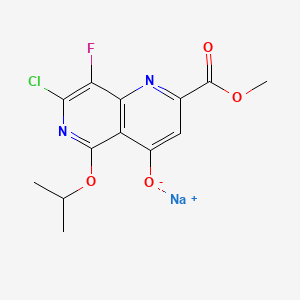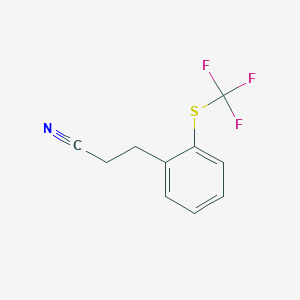![molecular formula C13H18N2 B14773651 4-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)aniline](/img/structure/B14773651.png)
4-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6,6-Dimethyl-3-azabicyclo[310]hexan-3-yl)aniline is a complex organic compound featuring a bicyclic structure with nitrogen and aniline functionalities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)aniline typically involves the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysis. One common method employs Ru (II) catalysis, starting with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate to yield bromoacetate. This intermediate is then subjected to an alkaline reaction with N,N’-Bis(p-toluenesulfonyl) hydrazine to form alpha-diazoacetate, which undergoes intramolecular cyclopropanation to produce the desired bicyclic structure .
Industrial Production Methods: Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The process optimization focuses on improving yields, reducing reaction times, and minimizing the use of expensive reagents. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 4-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon.
Substitution: The aniline group allows for electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitration using nitric acid and sulfuric acid, sulfonation using sulfuric acid, and halogenation using halogens like chlorine or bromine
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced amines or hydrocarbons.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives
科学的研究の応用
4-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals
作用機序
The mechanism of action of 4-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The aniline group can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target proteins .
類似化合物との比較
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A key intermediate in the synthesis of the target compound.
tert-Butyl 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: Another bicyclic compound with similar structural features .
Uniqueness: 4-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)aniline is unique due to its combination of a bicyclic structure with an aniline group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C13H18N2 |
|---|---|
分子量 |
202.30 g/mol |
IUPAC名 |
4-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)aniline |
InChI |
InChI=1S/C13H18N2/c1-13(2)11-7-15(8-12(11)13)10-5-3-9(14)4-6-10/h3-6,11-12H,7-8,14H2,1-2H3 |
InChIキー |
XHHAITOXQZVVHR-UHFFFAOYSA-N |
正規SMILES |
CC1(C2C1CN(C2)C3=CC=C(C=C3)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


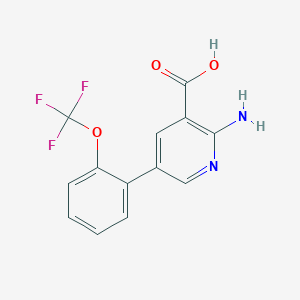
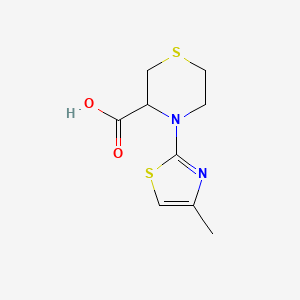
![trimethyl-[[2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate](/img/structure/B14773598.png)
